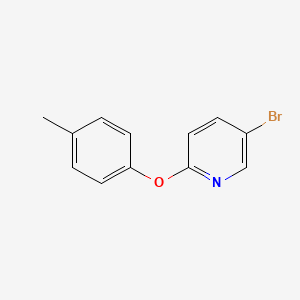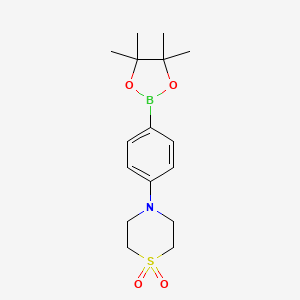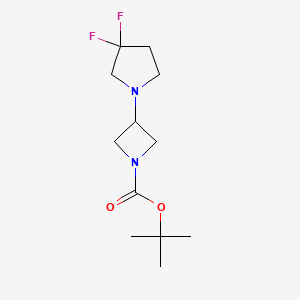
叔丁基3-(3,3-二氟吡咯烷-1-基)氮杂环丁-1-甲酸酯
描述
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H20F2N2O2 . It has an average mass of 262.296 Da and a monoisotopic mass of 262.149292 Da . This compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate involves a mixture of 3,3-difluoropyrrolidine hydrochloride (200 mg, 1.17 mmol), 3-oxoazetidine-1-carboxylic acid tert-butyl ester (284 mg, 1.99 mmol), and triethylamine (295 μL, 221 mg, 2.18 mmol) in DCE (10 mL). This mixture is stirred at room temperature for 1 hour before the addition of sodium triacetoxyborohydride (745 mg, 3.52 mmol). The resulting mixture is stirred for 72 hours, then diluted with DCM and washed with H2O. The organic phase is dried (Na2SO4) and concentrated in vacuo. The resulting residue is purified by column chromatography (Si—PCC, EtOAc:cyclohexane, 0-50%), affording 3-(3,3-Difluoropyrrolidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colorless oil (193 mg, 63%).Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains two fluorine atoms attached to the same carbon atom in the pyrrolidine ring .科学研究应用
不对称合成中的手性亚磺酰胺
手性亚磺酰胺,特别是叔丁烷亚磺酰胺,已被广泛用作手性助剂,用于胺及其衍生物(包括哌啶、吡咯烷、氮杂环丁和它们的稠合对应物等 N-杂环)的立体选择性合成。这些化合物对于构建天然产物和治疗相关分子至关重要,表明类似化合物(如“叔丁基3-(3,3-二氟吡咯烷-1-基)氮杂环丁-1-甲酸酯”)在药物合成和有机化学研究中具有潜在的合成效用 (Philip 等,2020)。
MTBE 的环境归宿和生物降解
叔丁基醚甲基叔丁基醚 (MTBE) 是一种与叔丁基衍生物在结构上相关的化合物,其环境出现、归宿和生物降解已得到广泛研究。这些研究提供了对含叔丁基化合物的环境行为的见解,包括潜在的降解途径和对水质的影响。了解相关化合物的环境动态可以为“叔丁基3-(3,3-二氟吡咯烷-1-基)氮杂环丁-1-甲酸酯”的处理和处置实践提供信息 (Fiorenza & Rifai,2003)。
吸附和去除技术
另一种叔丁基化合物 MTBE 的吸附行为突出了类似化合物有可能通过吸附技术从环境中去除或纯化的潜力。在考虑与“叔丁基3-(3,3-二氟吡咯烷-1-基)氮杂环丁-1-甲酸酯”相关的溢出物或处置物的净化或环境修复时,这一研究领域可能具有相关性 (Vakili 等,2017)。
作用机制
Target of Action
Similar compounds have been known to interact with proteins like cereblon e3 ubiquitin ligase and lrrk2 .
Mode of Action
It can be inferred from related compounds that it may bind to its target proteins, placing them in proximity to the ubiquitin ligase to effect degradation (and inhibition) of the target protein .
生化分析
Biochemical Properties
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors or epigenetic markers, thereby influencing cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate involves several key processes. At the molecular level, the compound may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its effects on cellular processes. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications, which influence the compound’s interactions with other biomolecules. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-9(7-16)15-5-4-12(13,14)8-15/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMXSJXCVDXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
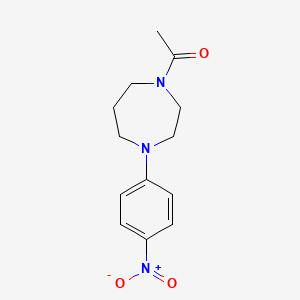


![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
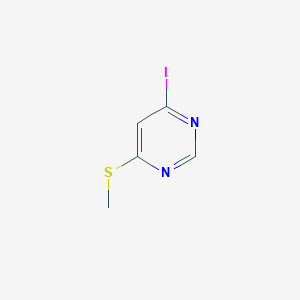
![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
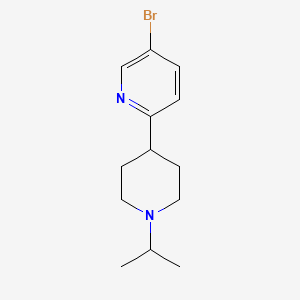
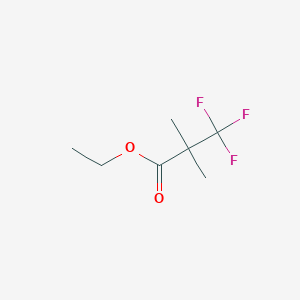
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
